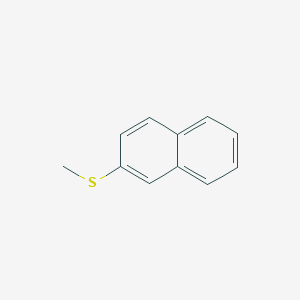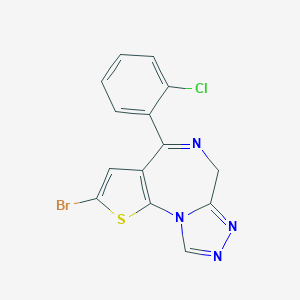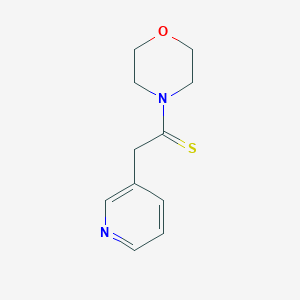
4-(3-Pyridylthioacetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridylthioacetyl)morpholine (PATM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a morpholine ring attached to a pyridine ring through a thioacetyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 4-(3-Pyridylthioacetyl)morpholine is not fully understood. However, it has been suggested that 4-(3-Pyridylthioacetyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(3-Pyridylthioacetyl)morpholine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
4-(3-Pyridylthioacetyl)morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Pyridylthioacetyl)morpholine inhibits the proliferation of cancer cells and reduces the expression of inflammatory genes. In vivo studies have shown that 4-(3-Pyridylthioacetyl)morpholine reduces tumor growth and inflammation in animal models. 4-(3-Pyridylthioacetyl)morpholine has also been found to have low toxicity in animal models.
実験室実験の利点と制限
The advantages of using 4-(3-Pyridylthioacetyl)morpholine in lab experiments include its low toxicity, stability, and potential applications in various fields. However, the limitations of using 4-(3-Pyridylthioacetyl)morpholine include its low yield, difficulty in synthesis, and limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 4-(3-Pyridylthioacetyl)morpholine. One direction is to study the structure-activity relationship of 4-(3-Pyridylthioacetyl)morpholine and its derivatives to identify more potent anti-cancer and anti-inflammatory agents. Another direction is to study the potential of 4-(3-Pyridylthioacetyl)morpholine as a ligand in metal complexes for various applications, including catalysis and drug delivery. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-Pyridylthioacetyl)morpholine and its potential as a diagnostic and therapeutic agent.
合成法
4-(3-Pyridylthioacetyl)morpholine can be synthesized using various methods, including the reaction of morpholine with 3-mercapto-pyridine-2-carboxylic acid followed by acetylation using acetic anhydride. Another method involves the reaction of morpholine with 3-pyridylthiocyanate in the presence of triethylamine followed by hydrolysis using hydrochloric acid. The yield of 4-(3-Pyridylthioacetyl)morpholine using these methods varies from 50-70%.
科学的研究の応用
4-(3-Pyridylthioacetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. 4-(3-Pyridylthioacetyl)morpholine has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. In material science, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a ligand in metal complexes. It has been found to form stable complexes with various metals, including copper, nickel, and cobalt. In analytical chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a reagent in the determination of various metals, including copper, iron, and zinc.
特性
CAS番号 |
5423-64-3 |
|---|---|
製品名 |
4-(3-Pyridylthioacetyl)morpholine |
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-pyridin-3-ylethanethione |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |
InChIキー |
GTBVCLWBSABWPA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
正規SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
その他のCAS番号 |
5423-64-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



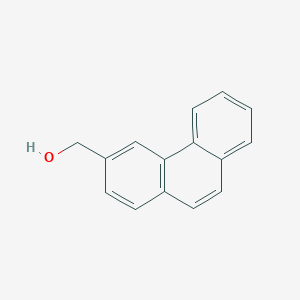
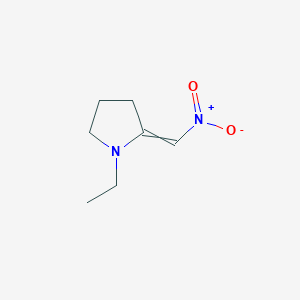
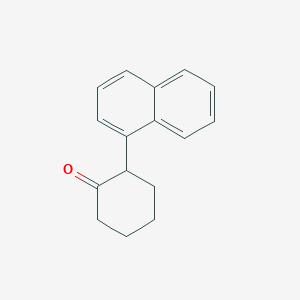
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
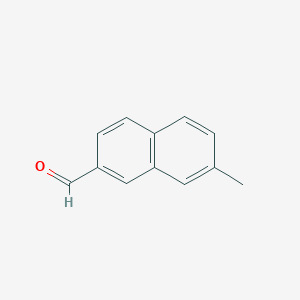
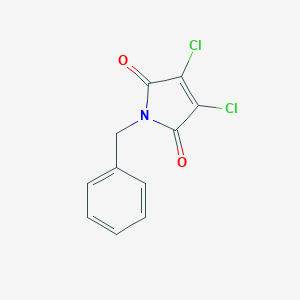
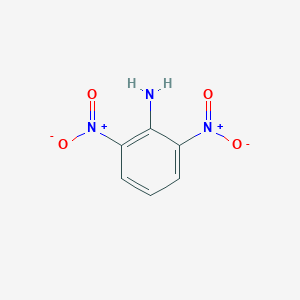
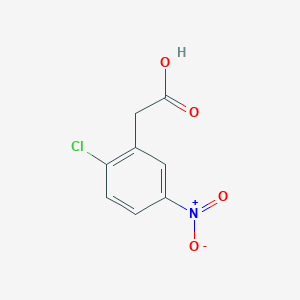
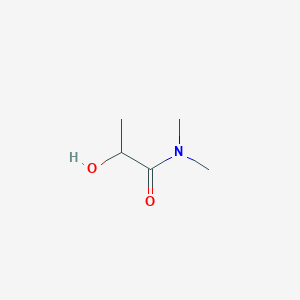

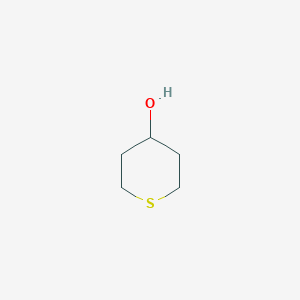
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
